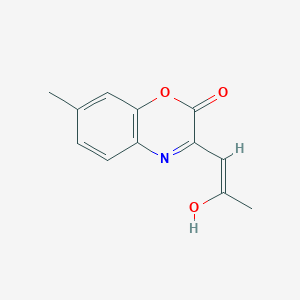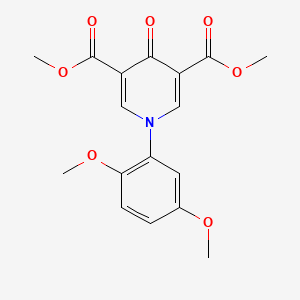![molecular formula C19H16ClNO2S B10876832 2-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10876832.png)
2-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a sulfanyl group, and an indene-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione typically involves multiple steps:
Formation of the Indene-Dione Core: The indene-dione core can be synthesized through a Friedel-Crafts acylation reaction, where an indene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, typically using a thiol reagent in the presence of a base.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product. This step often requires careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like recrystallization and chromatography are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the carbonyl groups in the indene-dione core, converting them to alcohols.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the indene-dione core.
Substitution: Various functionalized chlorophenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound is investigated for its pharmacological properties. Preliminary studies suggest it may have anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for applications in the production of dyes, pigments, and polymers. Its ability to undergo various chemical reactions allows for the creation of materials with specific properties.
作用机制
The mechanism by which 2-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the sulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-[1-({2-[(4-bromophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione: Similar structure but with a bromine atom instead of chlorine.
2-[1-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione: Similar structure but with a methyl group instead of chlorine.
2-[1-({2-[(4-nitrophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 2-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity and binding affinity, making it distinct from its analogs with different substituents.
属性
分子式 |
C19H16ClNO2S |
|---|---|
分子量 |
357.9 g/mol |
IUPAC 名称 |
2-[N-[2-(4-chlorophenyl)sulfanylethyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
InChI |
InChI=1S/C19H16ClNO2S/c1-12(21-10-11-24-14-8-6-13(20)7-9-14)17-18(22)15-4-2-3-5-16(15)19(17)23/h2-9,22H,10-11H2,1H3 |
InChI 键 |
NCHAGDXHLDOALX-UHFFFAOYSA-N |
规范 SMILES |
CC(=NCCSC1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-Acetyl-5-[(acetylsulfanyl)methyl]-3-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}methyl ethanethioate](/img/structure/B10876749.png)
![4-[4-(Benzyloxy)-3-methoxyphenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10876753.png)
![Methyl 6-[(4-methylphenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10876757.png)
![S-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl} ethanethioate](/img/structure/B10876773.png)



![2-chloro-5-({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B10876796.png)
![N-(4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10876797.png)
![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10876802.png)
![7-(4-Bromophenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10876809.png)
![(5Z)-5-[4-(decyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10876816.png)
![Dibenzo[a,c]phenazin-10-ol](/img/structure/B10876823.png)

